molecular formula C10H8BF3KN B13486828 Potassium trifluoro(2-methylquinolin-6-yl)borate

Potassium trifluoro(2-methylquinolin-6-yl)borate

Cat. No.: B13486828
M. Wt: 249.08 g/mol
InChI Key: KUECFMIPBLPJHJ-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-methylquinolin-6-yl)boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The presence of the trifluoroborate group in this compound makes it highly reactive and useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-methylquinolin-6-yl)boranuide typically involves the reaction of 2-methylquinoline with a boron-containing reagent, such as boron trifluoride. The reaction is carried out in the presence of a potassium salt, such as potassium carbonate, to facilitate the formation of the potassium trifluoroborate salt. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of potassium trifluoro(2-methylquinolin-6-yl)boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-methylquinolin-6-yl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form different boron-containing compounds.

    Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, boron-containing compounds, and substituted trifluoroborates.

Scientific Research Applications

Potassium trifluoro(2-methylquinolin-6-yl)boranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium trifluoro(2-methylquinolin-6-yl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable bonds with other atoms, making it useful in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-methoxyphenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium trifluoro(isoquinolin-6-yl)boranuide

Uniqueness

Potassium trifluoro(2-methylquinolin-6-yl)boranuide is unique due to the presence of the 2-methylquinoline moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of quinoline derivatives and other complex molecules.

Properties

Molecular Formula

C10H8BF3KN

Molecular Weight

249.08 g/mol

IUPAC Name

potassium;trifluoro-(2-methylquinolin-6-yl)boranuide

InChI

InChI=1S/C10H8BF3N.K/c1-7-2-3-8-6-9(11(12,13)14)4-5-10(8)15-7;/h2-6H,1H3;/q-1;+1

InChI Key

KUECFMIPBLPJHJ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC2=C(C=C1)N=C(C=C2)C)(F)(F)F.[K+]

Origin of Product

United States

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